

Technical Support Guide: Increasing Half-Life of Galanin (1-19)

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Compound of Interest

Compound Name: Galanin (1-19) (human)

Cat. No.: B612676

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Core Problem Analysis: Why Galanin (1-19) Fails In Vivo

The Issue: Native Galanin (1-19) exhibits a plasma half-life (

) of <5 minutes. The Mechanism: Failure is driven by two distinct pathways:

- Enzymatic Degradation: Rapid cleavage by zinc-metalloproteases (specifically Endopeptidase 24.11/Nepilysin and DPP-IV). Key cleavage sites are Leu

-Asn

, Asn

-Ser

, and His

-Ala

.^[1]

- Renal Clearance: As a hydrophilic peptide <5 kDa, unmodified Galanin (1-19) is below the glomerular filtration threshold and is excreted almost immediately.

The Solution Strategy: Simple N-terminal capping (acetylation) is insufficient. You must employ Lipidation-Cationization or Backbone Modification to simultaneously block peptidases and increase hydrodynamic volume/albumin binding.

Strategic Troubleshooting (Q&A)

Category A: Chemical Modification & Stability[2][3]

Q: I acetylated the N-terminus, but the in vivo half-life did not improve. Why? A: N-terminal acetylation protects against aminopeptidases, but Galanin is primarily degraded by endopeptidases acting internally at Leu

and His

.

- Correction: You must modify the internal backbone or the C-terminus.
- Protocol: Switch to N-methylation of specific residues (e.g., Trp) or introduce D-amino acids at cleavage sites. However, the most robust strategy is C-terminal Lipidation. Attaching a fatty acid (e.g., palmitoyl) promotes albumin binding, protecting the peptide from renal filtration and enzymatic attack.

Q: My PEGylated Galanin (1-19) has a long half-life but lost all potency. What happened? A: The N-terminus (Gly

-Trp

-Thr

) is the critical pharmacophore for GalR1/GalR2 binding. Steric hindrance from a large PEG chain at the N-terminus abolishes receptor affinity.

- Correction: Move the modification to the C-terminus (Lys).

- Alternative: Use "Gal-B2" (NAX 5055) Architecture.[2] Instead of PEG, attach a lipoamino acid (e.g., 2-aminohexadecanoic acid) to the C-terminus via a lysine linker. This maintains N-terminal receptor availability while creating a "depot" effect via albumin interaction.

Category B: Formulation & Solubility[4]

Q: The lipidated analog precipitates in PBS. How do I formulate it for injection? A: Lipidation increases hydrophobicity, causing aggregation in physiological buffers.

- Troubleshooting Protocol:
 - Dissolve peptide in pure DMSO at 100x the final concentration.
 - Add Tween-80 (0.1% final v/v) to the PBS/Saline vehicle.
 - Slowly add the DMSO-peptide solution to the vortexing vehicle.
 - Critical: Ensure final DMSO concentration is <1% to avoid vehicle toxicity.
 - Check: If cloudiness persists, sonicate for 10 seconds on ice.

Category C: In Vivo Efficacy Discrepancies

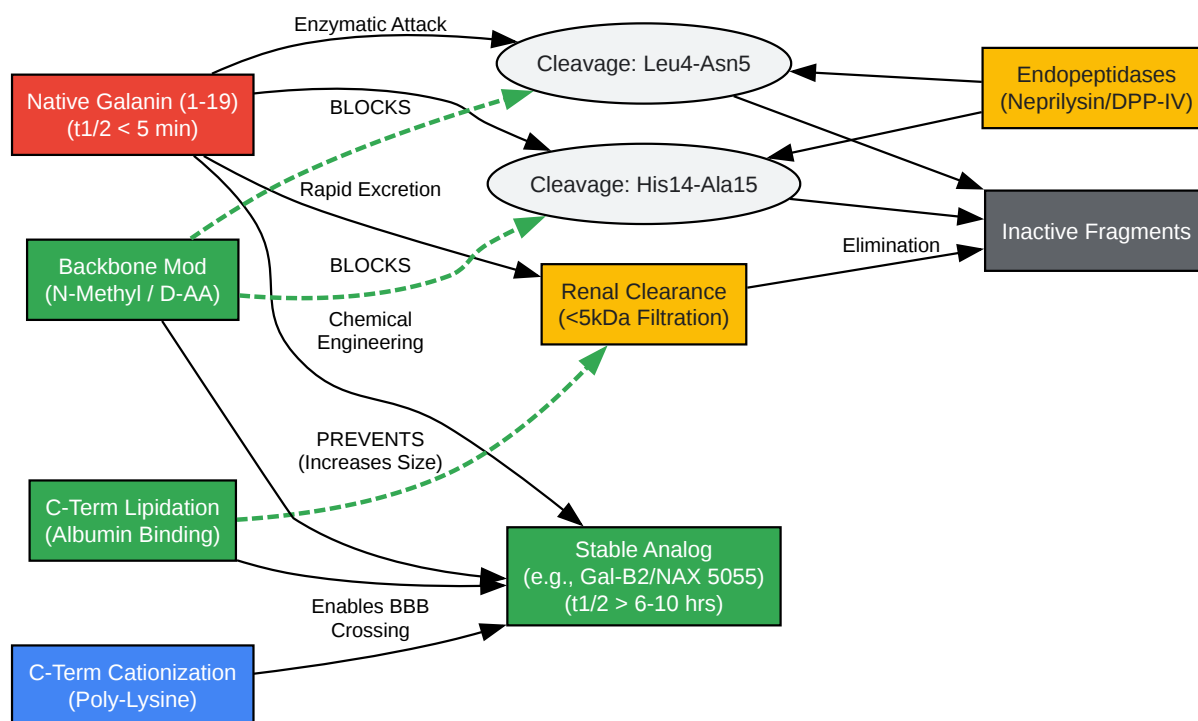
Q: My peptide is stable in serum in vitro (t

> 4h) but shows no effect in the animal. Why? A: This indicates a Bioavailability or Blood-Brain Barrier (BBB) failure, not a stability failure.

- Cause 1 (Systemic): High plasma protein binding (due to lipidation) can reduce the free fraction of the drug available to bind receptors.
- Cause 2 (CNS Targets): Galanin (1-19) does not cross the BBB.
- Solution: For CNS targets (seizures, pain), you must use a Cationized analog. The addition of a poly-lysine tail (e.g., Lys-Lys-Lys-Lys) at the C-terminus triggers adsorptive transcytosis, allowing BBB penetration.

Visualizing the Degradation & Stabilization Logic

The following diagram maps the specific enzymatic attack points on Galanin and the countermeasures required to engineer a stable analog (e.g., NAX 5055/Gal-B2 style).



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Caption: Pathways of Galanin (1-19) degradation and the synergistic engineering steps (Lipidation + Cationization + Backbone Modification) required to extend half-life and bioavailability.

Experimental Protocols

Protocol A: Synthesis of High-Stability Analog (Gal-B2 Type)

Rationale: This protocol mimics the "NAX 5055" structure, the gold standard for systemic Galanin stability.

- Sequence Design: Galanin(1-16) + Lys-Lys-Lys-Lys (Cationization) + Lipoamino Acid (Lipidation).
- Solid Phase Synthesis: Use Fmoc chemistry.[3]
- Critical Step: At the C-terminus, couple N ϵ -palmitoyl-lysine or a specific lipoamino acid (e.g., 2-aminohexadecanoic acid).
- Cleavage: Use TFA/TIS/H₂O (95:2.5:2.5) to avoid reducing the lipid chain.

Protocol B: In Vivo Administration & Monitoring

Rationale: Bolus injections often miss the therapeutic window for peptides. This protocol ensures steady state.

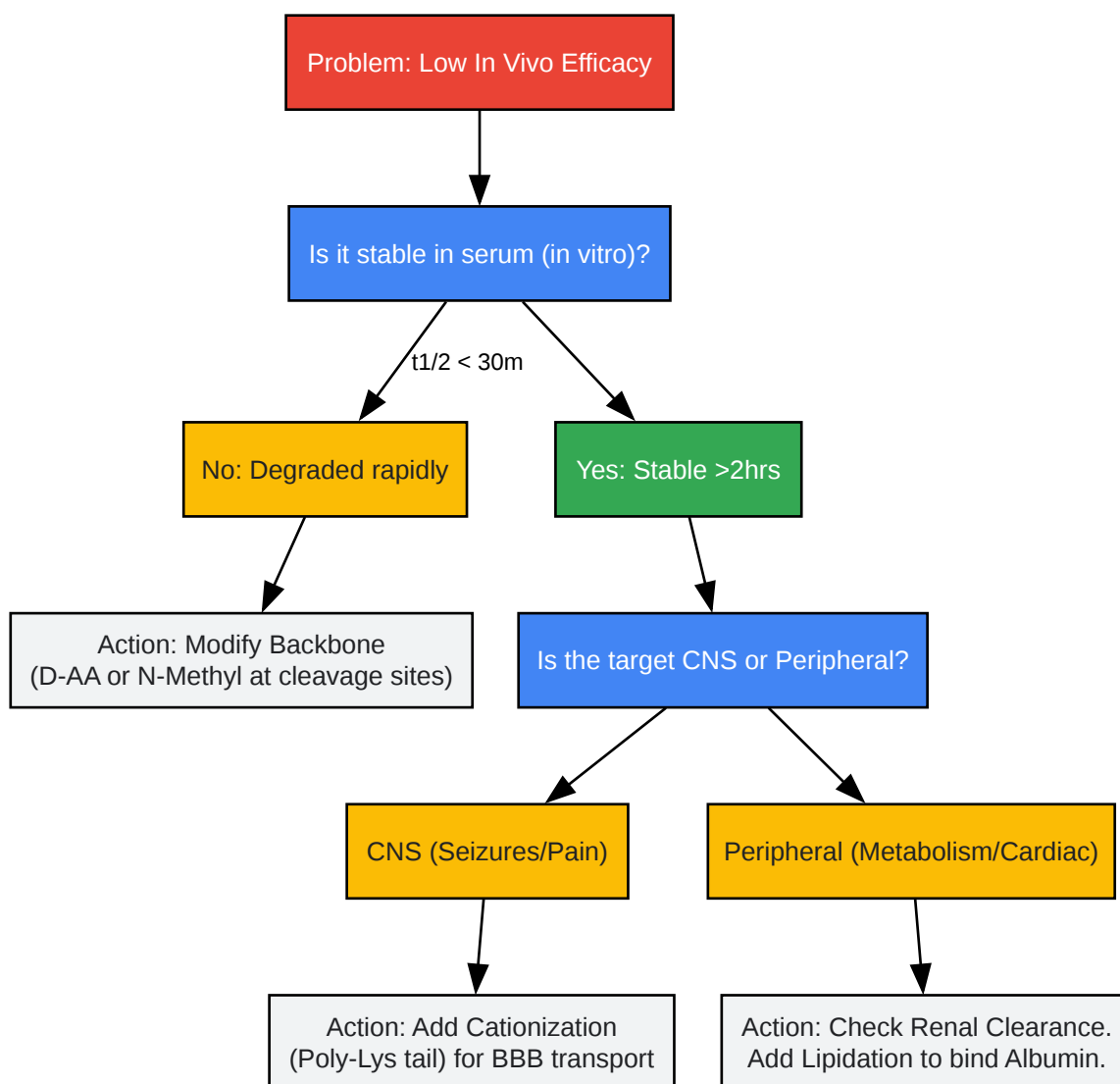
- Vehicle: 5% Tween-80 / 5% DMSO / 90% Saline.
- Route: Intraperitoneal (i.p.) is preferred for rodent studies using lipidated analogs due to the "depot" effect in the peritoneal cavity.
- Dosing: Start at 4 mg/kg.
- Sampling:
 - Collect blood at 0, 15, 30, 60, 120, 240, 480 min.
 - Quenching: Immediately mix plasma with 1% TFA to stop ex vivo degradation by plasma proteases. This is a common error source.

Comparative Data: Modification Strategies

Strategy	Mechanism	Half-Life Impact	Receptor Affinity	BBB Penetration
Native Galanin (1-19)	None	< 5 min	High (nM)	No
N-Term Acetylation	Blocks Aminopeptidase	~10 min (Negligible)	High	No
PEGylation (N-Term)	Increases Size	> 2 hours	Lost/Low	No
D-Amino Acid (Backbone)	Blocks Endopeptidase	1-2 hours	Moderate	No
Gal-B2 (Lipid + Cation)	Albumin Binding + Protease Shield	> 9 hours	High (nM)	Yes

Troubleshooting Decision Tree

Use this logic flow to diagnose failure in your current experiments.



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Caption: Decision matrix for isolating the cause of low in vivo efficacy: differentiating between metabolic instability, renal clearance, and transport failure.

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